3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3OS/c1-4-2-3-12-9-5(4)6(10)7(14-9)8(11)13/h2-3H,10H2,1H3,(H2,11,13) |
InChI Key |
ODSPYWPOAKLFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Knoevenagel condensation between cyanothioacetamide and an aldehyde (e.g., acetaldehyde for introducing the methyl group), forming a thioenolate intermediate. Subsequent nucleophilic attack by α-chloroacetamide yields a thiophene precursor, which undergoes cyclization to form the thienopyridine core. Critical parameters include:
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates.
-
Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
-
Base concentration : Excess KOH (10–20% aqueous solution) ensures deprotonation of intermediates, achieving yields of 67–84%.
Table 1: Multicomponent Reaction Conditions and Outcomes
| Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyanothioacetamide, Acetaldehyde, α-Chloroacetamide | KOH (10%) | DMF | 80 | 75 | |
| Cyanothioacetamide, Propionaldehyde, α-Chloroacetamide | Et₃N | EtOH | 70 | 68 |
Thorpe-Ziegler Cyclization Method
The Thorpe-Ziegler reaction provides an alternative route by leveraging 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides as precursors. This method, detailed in recent studies, involves a one-pot cascade reaction under strongly basic conditions.
Synthetic Procedure
-
Formation of 3-cyanopyridine-2(1H)-thiones : Malononitrile reacts with chalcones (e.g., methyl-substituted analogs) in the presence of sulfur and morpholine, yielding thiopyran intermediates that undergo recyclization.
-
Alkylation with α-chloroacetanilides : The thione intermediate reacts with α-chloroacetanilide in boiling DMF with KOH, facilitating S-alkylation and subsequent cyclization to the target compound.
Key Advantages:
Table 2: Thorpe-Ziegler Reaction Parameters
| Thiopyran Intermediate | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methyl-3-cyanothiopyran | KOH | DMF | 2 | 78 |
| 4-Ethyl-3-cyanothiopyran | NaOEt | THF | 3 | 72 |
Palladium-Catalyzed Cross-Coupling Strategies
While less common, palladium-catalyzed methods offer modularity for introducing substituents. A patent describes the use of 2,5-dichloropyridine and alkylacetylenes in the presence of a palladium-phosphine catalyst, followed by oxidation to carboxylic acid derivatives. Although originally designed for pyridine-2-carboxamides, this approach can be adapted for thienopyridines by incorporating sulfur-containing precursors.
Limitations and Modifications
-
Functional group tolerance : Thiophene rings may interfere with catalytic activity, necessitating protective strategies.
-
Yield : Current adaptations achieve modest yields (~50%), highlighting the need for further optimization.
Alternative Pathways and Recent Advances
Recent patents disclose innovative routes involving 1,3-diones and chloroacetamides . For example, reacting a methyl-substituted 1,3-dione with cyanothioacetamide forms a mercaptonicotinonitrile intermediate, which undergoes alkylation with chloroacetamide to yield the target compound.
Critical Insights:
-
Solvent effects : Non-polar solvents like toluene reduce side reactions during alkylation.
-
Temperature control : Maintaining reflux conditions (110–120°C) ensures complete cyclization.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation is a notable reaction for this compound.
Substitution: The compound can react with ortho-formylbenzoic acid to form angular isoindole-6,12-dione derivatives.
Major Products
The major products formed from these reactions include polyheterocyclic ensembles with pyrazole or isoxazole fragments and angular isoindole-6,12-dione derivatives .
Scientific Research Applications
Medicinal Chemistry
Muscarinic Acetylcholine Receptor Modulation
One of the notable applications of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is its role as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. Research has demonstrated that this compound enhances the potency of acetylcholine, leading to significant leftward shifts in agonist concentration-response curves. This property indicates its potential utility in treating conditions like schizophrenia and other neuropsychiatric disorders where M4 receptor modulation is beneficial .
Cancer Research
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[2,3-b]pyridine derivatives, including this compound. These compounds have shown cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. For instance, one study reported that a related compound demonstrated significant cytotoxicity in MDA-MB-231 and MCF-7 cell lines, with mechanisms involving apoptosis induction and metabolic profiling revealing alterations in glycolysis pathways .
Mechanisms of Action
The antitumor activity is thought to be mediated through multiple pathways. The compounds target phosphoinositide-specific phospholipase C (PLC), which plays a crucial role in cell signaling and proliferation. The structural modifications in these compounds enhance their lipophilicity and binding affinity to target enzymes, thereby increasing their efficacy against tumor cells .
Neuropharmacology
Therapeutic Potential in CNS Disorders
The ability of this compound to modulate neurotransmitter systems positions it as a candidate for treating central nervous system (CNS) disorders. Its selectivity for the M4 receptor subtype suggests that it could help mitigate symptoms associated with disorders such as Alzheimer's disease and other cognitive impairments by enhancing cholinergic signaling without significant side effects related to other receptor subtypes .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of specific enzymes and proteins. For instance, it acts as an inhibitor of CDK8, which plays a crucial role in regulating gene expression . The compound’s interaction with these molecular targets disrupts their normal function, leading to the observed biological effects.
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs)
- 3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (KuSaSch100): Activity: Antiplasmodial (IC₅₀ = 0.72 µM against Plasmodium falciparum) . Synthesis: 47% yield via reaction of 4-phenyl-2-thioxo-tetrahydrocyclopenta[b]pyridine-3-carbonitrile with 2-chloro-N-(4-chlorophenyl)acetamide . Key Feature: Chlorophenyl group enhances lipophilicity and target binding.
- 3-Amino-N-(4-fluoro-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Activity: FOXM1 inhibition (IC₅₀ = 3.2 µM in MDA-MB-231 cells) . Key Feature: Nitro and fluoro groups improve DNA-binding domain interactions .
Electron-Donating Groups (EDGs)
- 3-Amino-N-(4-methoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide: Activity: pH-sensitive fluorescence due to methoxy groups . Physical Properties: Lower melting point (206–208°C) compared to the methyl-substituted parent compound .
Core Modifications on the Thieno[2,3-b]pyridine Scaffold
Alkoxy Substituents
- 3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide: Synthesis: 37% yield via SNAr substitution . Physical Properties: Melting point 216–221°C; benzyloxy group reduces crystallinity .
Halogenated Derivatives
- 3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Application: Precursor for Pim-1 kinase inhibitors . Key Feature: Bromine enables further functionalization via cross-coupling reactions .
Trifluoromethyl Derivatives
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: Activity: Enhanced metabolic stability due to CF₃ group . Synthesis: Multi-step route with 90% yield in final cyclization .
Data Tables
Key Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Chloro, nitro, or trifluoromethyl substituents on the phenyl ring enhance target binding (e.g., antiplasmodial or FOXM1 inhibition) by increasing lipophilicity and stabilizing charge interactions .
Core Substituents : Methyl or alkoxy groups at position 4 modulate solubility and melting points, with bulkier groups (e.g., benzyloxy) reducing crystallinity .
Biological Activity
3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thieno-pyridine core with an amino group and a carboxamide functional group, contributing to its unique chemical properties. Its molecular formula is .
Biological Activity Overview
Research has identified several biological activities associated with this compound, including:
- Enzyme Inhibition : The compound acts as a selective inhibitor of various kinases and receptors.
- Anticancer Properties : It has shown cytotoxic effects against several cancer cell lines.
- Modulation of Cellular Pathways : It influences critical signaling pathways involved in cell proliferation and survival.
- Inhibition of Kinases : The compound has been reported to inhibit serine/threonine kinases such as B-Raf and glycogen synthase kinase-3 (GSK-3), which are pivotal in various cellular processes including cancer progression .
- Muscarinic Acetylcholine Receptor Modulation : It acts as a positive allosteric modulator for muscarinic acetylcholine receptor 4 (M4), suggesting potential applications in neuropharmacology .
- Antitumor Activity : Studies indicate that it induces apoptosis in cancer cells, particularly in breast cancer models such as MDA-MB-231 and MCF-7 .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Selectivity for Muscarinic Receptors :
Data Table: Biological Activities and Effects
Q & A
Q. What are the established synthetic routes for 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide?
The compound is synthesized via the Gewald reaction, which involves cyclization of a ketone, sulfur, and a cyanoacetamide derivative to form the thienopyridine core. Subsequent functionalization introduces the amino and methyl groups. For example, intermediates are crystallized from solvents like ethanol or DMF to achieve purity ≥95% . Key steps include:
Q. How is the compound characterized for structural confirmation?
Structural validation employs:
- X-ray crystallography : Determines precise bond lengths and angles (e.g., dihedral angles between the thienopyridine core and substituents) .
- NMR spectroscopy : Confirms substituent positions (e.g., methyl group at C4, amino at C3) .
- HRMS : Verifies molecular weight (e.g., 284.34 g/mol for a related derivative) .
Q. What safety precautions are recommended when handling this compound?
- PPE : Wear gloves, lab coats, and eye protection.
- Storage : Keep in airtight containers, away from moisture and ignition sources.
- Disposal : Follow hazardous waste protocols due to potential aquatic toxicity .
Advanced Research Questions
Q. How do substituent variations impact biological activity in thieno[2,3-b]pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl groups : Enhance antimicrobial activity (e.g., MIC values <10 µM against S. aureus) .
- Aromatic substituents : Bromophenyl or thiophenyl groups improve anticancer potency (e.g., IC₅₀ = 12 µM in breast cancer cell lines) .
- Methoxy groups : Increase solubility but may reduce membrane permeability . Methodology : Synthesize derivatives via regioselective substitution, screen using in vitro assays (e.g., MTT for cytotoxicity), and analyze using docking studies .
Q. How can researchers resolve discrepancies in reported cytotoxicity data?
Discrepancies often arise from:
- Cell line variability : Use standardized lines (e.g., MCF-7 for breast cancer).
- Purity differences : Validate compounds via HPLC (≥95% purity) and control batch-to-batch variability .
- Assay conditions : Standardize incubation time (e.g., 48 hrs) and solvent (e.g., DMSO concentration ≤1%) .
Q. What strategies optimize bioavailability for therapeutic applications?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or prodrug approaches (e.g., esterification of the carboxamide group) .
- Metabolic stability : Introduce cyclopropyl or fluorinated groups to reduce CYP450-mediated degradation .
- Pharmacokinetic profiling : Conduct in vivo studies with LC-MS quantification to assess half-life and tissue distribution .
Data Contradiction Analysis
Q. How to address conflicting results in enzymatic inhibition studies?
Contradictions may stem from:
-
Enzyme isoform specificity : Test against purified isoforms (e.g., Epac1 vs. Epac2) .
-
Assay interference : Include controls for non-specific binding (e.g., heat-denatured enzymes) .
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Statistical rigor : Apply Abbott’s formula for bioassay correction: \text{% Inhibition} = \frac{(X - Y)}{X} \times 100
Structural and Mechanistic Insights
Q. What crystallographic data inform the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
